methyl 5-nitro-1H-indazole-7-carboxylate
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Overview
Description
Methyl 5-nitro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Methyl 5-nitro-1H-indazole-7-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets.
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in cell cycle regulation and volume control, respectively .
Biochemical Pathways
Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound’s molecular weight is 221.17 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the potential kinase targets, it is plausible that this compound could affect cell cycle progression and cell volume regulation .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-indazole-7-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method involves the nitration of 1H-indazole-7-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Methyl 5-amino-1H-indazole-7-carboxylate.
Substitution: Various substituted indazoles depending on the nucleophile used.
Hydrolysis: 5-nitro-1H-indazole-7-carboxylic acid.
Scientific Research Applications
Methyl 5-nitro-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Comparison with Similar Compounds
5-nitroindazole: Similar structure but lacks the ester group.
Methyl 1H-indazole-7-carboxylate: Similar structure but lacks the nitro group.
Methyl 5-amino-1H-indazole-7-carboxylate: Reduction product of methyl 5-nitro-1H-indazole-7-carboxylate.
Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which allow for a wide range of chemical modifications and applications. The nitro group provides a site for reduction and substitution reactions, while the ester group can be hydrolyzed or used in further esterification reactions.
Properties
IUPAC Name |
methyl 5-nitro-1H-indazole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSTUEANQBHBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362831 |
Source
|
Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-85-1 |
Source
|
Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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